2,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine
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Overview
Description
2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two oxazoline groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Scientific Research Applications
2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that similar compounds are often used as chiral ligands in copper-catalyzed reactions . They form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
Mode of Action
It is known that similar compounds can act as catalysts in biocatalytic processes . They can participate in reactions involving hydroxylating enzymes, which exhibit chemo-, regio-, and stereoselectivities that are difficult to achieve chemically .
Biochemical Pathways
The compound is involved in biocatalytic C–H oxyfunctionalisation processes, which hold great promise for the sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients
Pharmacokinetics
It is known that similar compounds can be synthesized using biocatalytic processes, which may influence their bioavailability .
Result of Action
The result of the action of 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine is the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine . This intermediate is valuable for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .
Action Environment
The action of 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine can be influenced by various environmental factors. For instance, the use of whole-cell biocatalysts can alleviate many issues such as the requirement for costly cofactor (most commonly, NAD(P)H) and oxygen for efficient catalysis . The cell membrane can limit the mass transfer of compounds into the cytosol where most enzyme activities typically reside .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For instance, pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin or if inhaled .
Future Directions
The future directions in the study of pyridine derivatives could involve exploring their potential as bioactive ligands and chemosensors . Additionally, the development of more sustainable and efficient synthesis methods, such as the one-pot biocatalytic process, could also be a focus of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine typically involves a multi-step process. One common method starts with the preparation of the oxazoline rings, which are then attached to the pyridine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the oxazoline rings can be synthesized through the cyclization of amino alcohols with carboxylic acids under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the process. The use of biocatalysts has also been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The oxazoline rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the oxazoline rings .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(pyrazolyl)pyridine: This compound also features a pyridine core with two heterocyclic rings, but it uses pyrazole instead of oxazoline.
2,6-Bis(benzimidazolyl)pyridine: Similar in structure, this compound uses benzimidazole rings and is known for its strong metal-binding properties.
Uniqueness
What sets 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine apart is its specific combination of oxazoline rings and a pyridine core, which provides a unique balance of stability and reactivity. This makes it particularly effective in forming stable metal complexes that are useful in a variety of applications, from catalysis to medicine .
Properties
IUPAC Name |
(4R)-4-benzyl-2-[6-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTXCYJLVGLR-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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